REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](/[CH:8]=C/N(C)C)[C:5]([N+:13]([O-:15])=[O:14])=[CH:4][N:3]=1.I([O-])(=O)(=O)=[O:17].[Na+]>C1COCC1.O>[Cl:1][C:2]1[CH:7]=[C:6]([C:5]([N+:13]([O-:15])=[O:14])=[CH:4][N:3]=1)[CH:8]=[O:17] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)/C=C/N(C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at rt for 6 hours, at which time the white solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
rinsed with ethyl acetate
|
Type
|
WASH
|
Details
|
The entire filtrate was washed with NaHCO3(sat.), with NaCl(sat.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (20% ethyl acetate/hexanes, Rf=0.3)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=O)C(=CN1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |